molecular formula C20H17N3O2 B138018 (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile CAS No. 150639-33-1

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

Cat. No.: B138018
CAS No.: 150639-33-1
M. Wt: 331.4 g/mol
InChI Key: QVVGSAYHUSBCQV-UHFFFAOYSA-N
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Description

(4S)-(+)-Phenyl-α -[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile is a C2-symmetric chiral bisoxazoline (BOX) ligand.

Biological Activity

The compound (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile, with the CAS number 150639-33-1, is a chiral bisoxazoline (BOX) ligand known for its applications in asymmetric catalysis and medicinal chemistry. This article provides a detailed overview of its biological activities, including antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3OC_{20}H_{17}N_3O, and it has a molecular weight of approximately 331.4 g/mol. The structure features two oxazoline rings connected to a nitrile group, contributing to its potential biological activity.

PropertyValue
Molecular FormulaC20H17N3OC_{20}H_{17}N_3O
Molecular Weight331.4 g/mol
CAS Number150639-33-1
IUPAC NameThis compound

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various oxazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that compounds with similar structural motifs exhibit significant antibacterial properties.

  • Case Study : A series of substituted oxazolines were synthesized and tested for their antibacterial activity. Among them, derivatives containing the oxazolidinone framework showed enhanced activity compared to standard antibiotics like norfloxacin and chloramphenicol .
    CompoundActivity Against S. aureusActivity Against E. coli
    (2Z)-[(4S)-4-Phe...ModerateHigh
    Reference Drug (Norfloxacin)HighModerate

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was also assessed. Research indicates that related oxazoline derivatives demonstrate effectiveness against fungal strains such as Candida albicans.

  • Case Study : A comparative study revealed that certain oxazoline derivatives exhibited antifungal activity comparable to fluconazole against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
    CompoundActivity Against C. albicans
    (2Z)-[(4S)-4-Phe...Moderate
    Reference Drug (Fluconazole)High

The biological activity of this compound is hypothesized to stem from its ability to interact with bacterial cell membranes and inhibit critical enzymatic pathways involved in cell wall synthesis.

Properties

IUPAC Name

2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4-phenyl-1,3-oxazolidin-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGSAYHUSBCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 2
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 3
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 4
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 5
Reactant of Route 5
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 6
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

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